GLPG0187

Descripción general

Descripción

GLPG-0187 es un antagonista de receptor de integrina de amplio espectro con un potencial significativo en aplicaciones terapéuticas. Ha demostrado eficacia en la inhibición del crecimiento tumoral y la metástasis, convirtiéndolo en un candidato prometedor para el tratamiento del cáncer . Las integrinas son proteínas que facilitan la adhesión celular y la transducción de señales, desempeñando un papel crucial en varios procesos celulares, incluida la migración, la proliferación y la supervivencia .

Mecanismo De Acción

GLPG-0187 ejerce sus efectos uniéndose a los receptores de integrinas, inhibiendo así su interacción con las proteínas de la matriz extracelular. Este bloqueo interrumpe las vías de señalización mediadas por integrinas, lo que lleva a una reducción de la adhesión celular, la migración y la proliferación. Los objetivos moleculares incluyen varios subtipos de integrinas como αvβ1, αvβ3, αvβ5, αvβ6 y α5β1 . Al inhibir estas vías, GLPG-0187 puede reducir eficazmente el crecimiento tumoral y la metástasis .

Compuestos Similares:

Cilengitide: Otro inhibidor de integrinas con actividad antitumoral.

Tirofiban: Un antagonista de integrinas utilizado como agente antiplaquetario.

E7820: Una pequeña molécula que inhibe la adhesión celular mediada por integrinas.

Comparación: GLPG-0187 es único en su actividad de amplio espectro contra múltiples subtipos de integrinas, lo que lo hace más versátil en comparación con otros inhibidores de integrinas. Sus potentes efectos antitumorales y antimetastásicos, junto con su capacidad para bloquear infecciones virales, destacan su potencial como agente terapéutico multifuncional .

Análisis Bioquímico

Biochemical Properties

GLPG0187 inhibits αvβ1-integrin with an IC50 of 1.3 nM . It shows selectivity for several RGD integrin receptors, including αvβ3, αvβ5, αvβ6, αvβ8, and α5β1 . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has been observed to inhibit migrasome biogenesis without cytotoxicity . It also has a significant impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, it can lead to an increase in the E-cadherin/vimentin ratio, rendering cells a more epithelial, sessile phenotype .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on integrin receptors . It binds to these receptors, inhibiting their function and subsequently affecting downstream signaling pathways. This includes changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

This compound has been observed to have a dose-proportional pharmacokinetic profile over the dose range tested . It has a short average distribution (0.16 h) and elimination (3.8 h) half-life . These characteristics suggest that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in castrated male mice, this compound was administered subcutaneously in a dose range of 10, 30, or 100 mg/kg, and orally in a dose range of 30, 100, or 300 mg/kg . The effects observed were dose-dependent.

Transport and Distribution

This compound is administered either subcutaneously or orally, and it has a dose-proportional pharmacokinetic profile

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de GLPG-0187 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones de acoplamiento posteriores. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. típicamente involucra técnicas de síntesis orgánica como condensación, ciclización y pasos de purificación .

Métodos de Producción Industrial: La producción industrial de GLPG-0187 probablemente implicaría procesos de síntesis orgánica a gran escala, asegurando una alta pureza y rendimiento. Esto incluye optimizar las condiciones de reacción, utilizar catalizadores eficientes y emplear técnicas de purificación avanzadas como la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: GLPG-0187 se somete a varias reacciones químicas, incluidas:

Oxidación: Puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, alterando potencialmente su actividad biológica.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, mejorando sus propiedades.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones controladas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede introducir varios grupos funcionales .

Aplicaciones Científicas De Investigación

GLPG-0187 tiene una amplia gama de aplicaciones de investigación científica:

Investigación del Cáncer: Ha demostrado una potente actividad antitumoral al inhibir las vías de señalización mediadas por integrinas, reduciendo el crecimiento tumoral y la metástasis.

Biología Celular: Se utiliza para estudiar procesos de adhesión celular, migración y transducción de señales.

Desarrollo de Medicamentos: GLPG-0187 sirve como compuesto líder para desarrollar nuevos inhibidores de integrinas con mejores perfiles de eficacia y seguridad.

Comparación Con Compuestos Similares

Cilengitide: Another integrin inhibitor with anti-tumor activity.

Tirofiban: An integrin antagonist used as an antiplatelet agent.

E7820: A small molecule that inhibits integrin-mediated cell adhesion.

Comparison: GLPG-0187 is unique in its broad-spectrum activity against multiple integrin subtypes, making it more versatile compared to other integrin inhibitors. Its potent anti-tumor and anti-metastatic effects, along with its ability to block viral infections, highlight its potential as a multi-functional therapeutic agent .

Propiedades

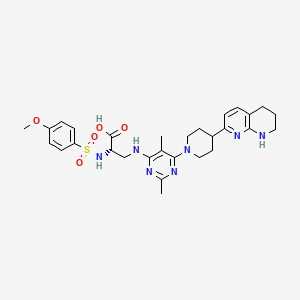

IUPAC Name |

(2S)-3-[[2,5-dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N7O5S/c1-18-26(31-17-25(29(37)38)35-42(39,40)23-9-7-22(41-3)8-10-23)32-19(2)33-28(18)36-15-12-20(13-16-36)24-11-6-21-5-4-14-30-27(21)34-24/h6-11,20,25,35H,4-5,12-17H2,1-3H3,(H,30,34)(H,37,38)(H,31,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHCNOMGODVIKB-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NCC(C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NC[C@@H](C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320346-97-1 | |

| Record name | GLPG-0187 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320346971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLPG-0187 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLPG-0187 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43A5P87Z4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: GLPG0187 acts as a pan-integrin inhibitor, binding to and blocking the activity of several RGD-binding integrin receptors. [] These receptors include αvβ1, αvβ3, αvβ5, αvβ6, and α5β1. [, , ] By inhibiting these integrins, this compound disrupts key cellular processes such as cell adhesion, migration, proliferation, and signaling pathways like TGF-β. [, , , ] For example, by blocking αvβ6, this compound prevents the activation of latent TGF-β, a cytokine implicated in tumor growth, immune evasion, and fibrosis. [, ] This disruption of integrin-mediated signaling leads to various downstream effects, including decreased tumor growth, reduced metastasis, and suppressed osteoclast activity. [, , ]

ANone: Unfortunately, the provided research abstracts do not disclose the specific structural characteristics of this compound, including its molecular formula, weight, or spectroscopic data.

ANone: The provided research abstracts primarily focus on the biological activity and preclinical evaluation of this compound. Information regarding its material compatibility, stability under various conditions, or specific applications beyond the biological context is not available.

A: this compound is characterized as an integrin antagonist, meaning it primarily functions by binding to and blocking the activity of integrin receptors rather than acting as a catalyst in chemical reactions. [] Therefore, information regarding its catalytic properties, reaction mechanisms, or selectivity in a catalytic context is not applicable.

A: While computational analysis of publicly available mRNA expression data was employed to identify cancer types with high αvβ6 integrin upregulation for potential this compound targeting, the abstracts do not provide specific details on simulations, calculations, or QSAR models related to the compound. []

ANone: The research abstracts do not offer detailed insights into the specific Structure-Activity Relationship (SAR) of this compound. Information on how structural modifications might affect its activity, potency, and selectivity is not discussed.

ANone: The research abstracts do not provide specific details about the stability and formulation of this compound or strategies for enhancing its stability, solubility, or bioavailability.

ANone: The provided research abstracts primarily focus on the preclinical investigation of this compound. Information concerning SHE regulations, compliance, risk minimization, or responsible practices is not included in these documents.

A: this compound has shown promising preclinical efficacy in various in vitro and in vivo models. * In vitro: It inhibited osteoclast activity, angiogenesis, and tumor cell migration and proliferation. [, , ] It also increased the E-cadherin/vimentin ratio in prostate cancer cells, promoting a less invasive phenotype. [] Additionally, this compound demonstrated synergistic killing of colorectal cancer cells when combined with TALL-104 T-cells, suggesting potential for enhancing immune-mediated tumor cell death. []* In vivo: this compound reduced tumor growth and metastasis in preclinical models of prostate cancer and breast cancer. [, ] In a Marfan syndrome mouse model (Fbn1C1039G/+), this compound treatment effectively slowed aortic aneurysm growth, reduced elastin fragmentation, and diminished the activity of the FAK/AktThr308/mTORC1 pathway. [] These findings suggest potential applications for this compound in treating both cancer and other diseases involving integrin dysregulation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)